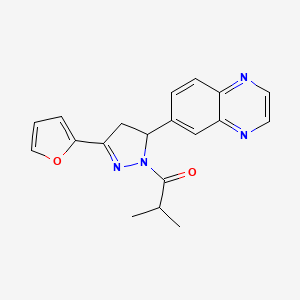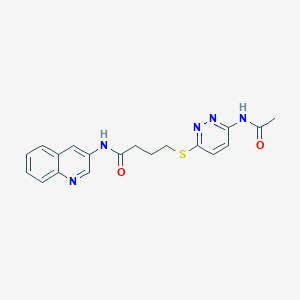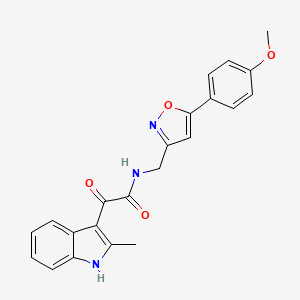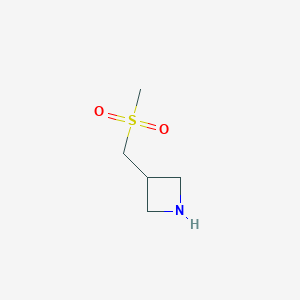
1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one” is a complex organic molecule that contains several functional groups and structural features. It includes a furan ring, a quinoxaline ring, a pyrazole ring, and a ketone group. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and quinoxaline rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can act as a hydrogen bond acceptor .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The quinoxaline ring is also aromatic and can undergo similar reactions. The ketone group is polar and can be reduced to an alcohol or reacted with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The exact mass of a similar compound is 374.13789045 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitubercular Applications
A study by Kantevari et al. (2011) explored the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a one-pot Povarov reaction. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several showing significant antitubercular potential Kantevari et al., 2011.
Quinoxaline-Based Corrosion Inhibitors
Olasunkanmi and Ebenso (2019) investigated two quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid. Their study found that these compounds effectively reduced corrosion rates through a mixed-type inhibitory action, suggesting their potential application in protecting metal surfaces Olasunkanmi & Ebenso, 2019.
Antimicrobial and Anti-inflammatory Effects
Fathalla et al. (2008) synthesized new series of 2-[(E)-2-furan-2-yl-vinyl]-quinazolin-4(3H)-ones, incorporating various heterocyclic ring systems. These compounds were evaluated for their antimicrobial and antiinflammatory effects, contributing to the search for new therapeutic agents Fathalla et al., 2008.
Sensor and Imaging Applications
Subashini et al. (2017) developed a quinoline appended pyrazoline derivative as a sensor for Ni2+ ions, showcasing its utility in live cell imaging and environmental monitoring. This highlights the potential of such compounds in detecting and monitoring metal ions in various settings Subashini et al., 2017.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12(2)19(24)23-17(11-16(22-23)18-4-3-9-25-18)13-5-6-14-15(10-13)21-8-7-20-14/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSBMOYGOACHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2583812.png)

![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)
![N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide](/img/structure/B2583816.png)


![N-(2,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583822.png)


![N-(3-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2583825.png)

![1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)
![8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)
![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2583832.png)
